molecular formula C13H12FN5O B2622176 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 861207-38-7

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2622176
CAS No.: 861207-38-7
M. Wt: 273.271
InChI Key: ZPQYBJFCXCWQPH-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound belonging to the class of triazolopyrimidines

Mechanism of Action

Target of Action

5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine primarily targets specific receptors or enzymes within the body. This compound is known to interact with adenosine receptors, particularly the A2A receptor, which plays a crucial role in regulating neurotransmitter release and cardiovascular functions . By binding to these receptors, 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine can modulate various physiological processes.

Mode of Action

The interaction of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine with adenosine receptors involves competitive inhibition. This compound binds to the receptor sites, preventing adenosine from exerting its effects. As a result, the normal signaling pathways mediated by adenosine are altered, leading to changes in neurotransmitter release and cardiovascular responses . This competitive inhibition is crucial for the compound’s therapeutic effects.

Biochemical Pathways

5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine affects several biochemical pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By inhibiting adenosine receptors, this compound reduces the activation of adenylate cyclase, leading to decreased levels of cAMP. This reduction in cAMP affects downstream signaling pathways, including protein kinase A (PKA) activation and subsequent phosphorylation of target proteins . These changes can influence various cellular functions, such as neurotransmitter release and smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetics of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically absorbed well when administered orally, leading to good bioavailability. It is distributed throughout the body, with a preference for tissues expressing adenosine receptors. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys . These pharmacokinetic properties ensure that the compound reaches its target sites effectively and is cleared from the body in a timely manner.

Result of Action

The molecular and cellular effects of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine’s action include modulation of neurotransmitter release and cardiovascular responses. By inhibiting adenosine receptors, this compound can reduce the release of neurotransmitters such as dopamine and glutamate, leading to altered neuronal signaling. Additionally, it can cause vasodilation and reduced heart rate by affecting smooth muscle cells in blood vessels . These effects contribute to the compound’s potential therapeutic applications in conditions like hypertension and neurological disorders.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. For instance, extreme pH levels can lead to degradation of the compound, reducing its efficacy. Similarly, high temperatures can accelerate its breakdown. The presence of other drugs or compounds can also lead to interactions that may enhance or inhibit its action . Therefore, understanding and controlling these environmental factors is crucial for optimizing the compound’s therapeutic potential.

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Biochemical Analysis

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes and proteins . For instance, some of these compounds have been found to act as inhibitors for enzymes such as JAK1 and JAK2 . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit antiproliferative activities against various cancer cell lines . They are thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is not known. Related compounds have been found to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .

Dosage Effects in Animal Models

Related compounds have been found to exhibit cytotoxicity at certain concentrations .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been found to interact with various cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluoro-4-methoxyaniline with 6-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyrimidines.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-HIV and antibacterial agent. It has shown promising activity against various pathogens, making it a candidate for drug development.

    Pharmacology: Studies on the compound’s interaction with biological targets, such as enzymes and receptors, help understand its pharmacological properties and potential therapeutic uses.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-6-19-13(17-12(15)18-19)16-11(7)8-3-4-10(20-2)9(14)5-8/h3-6H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQYBJFCXCWQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)N=C1C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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